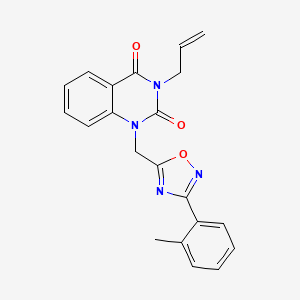

3-allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-3-12-24-20(26)16-10-6-7-11-17(16)25(21(24)27)13-18-22-19(23-28-18)15-9-5-4-8-14(15)2/h3-11H,1,12-13H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIQLWSKXMBPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline-2,4-dione core can be synthesized through the cyclization of anthranilic acid derivatives with urea or its derivatives under acidic or basic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base such as potassium carbonate.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Final Coupling: The final step involves coupling the quinazoline core with the oxadiazole ring and the allyl group using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced products.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the oxadiazole ring may yield amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 3-allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione. The compound has been evaluated for its activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study reported in Frontiers in Chemistry, a series of quinazoline derivatives were synthesized and tested for their antibacterial activity. The incorporation of oxadiazole rings significantly enhanced the antimicrobial properties of the compounds. Among the tested derivatives, some exhibited moderate to high activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli | MIC (mg/mL) |

|---|---|---|---|

| 3-allyl... | Moderate (10–12 mm inhibition zone) | Moderate (15 mm inhibition zone) | 65 |

| Other Compounds | High (12–13 mm inhibition zone) | Low (80 mg/mL) | 80 |

Anticancer Potential

The quinazoline scaffold is widely recognized for its anticancer properties. Recent research has focused on developing compounds that can inhibit cancer cell proliferation through various mechanisms.

Case Study: Antiproliferative Activity

A study published in Chemical Biology & Drug Design investigated a series of quinazoline derivatives as potential multitargeted inhibitors for cancer treatment. The results indicated that compounds similar to this compound displayed significant antiproliferative effects against various cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 20 | Induction of apoptosis via caspase activation |

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of quinazoline derivatives. Modifications at specific positions on the quinazoline and oxadiazole rings have been shown to influence biological activity significantly.

Key Findings:

- Positioning of Functional Groups : The introduction of substituents at the 1 and 3 positions on the quinazoline ring enhances antibacterial activity.

- Oxadiazole Integration : Incorporating oxadiazole moieties increases both antibacterial and anticancer activities due to improved binding affinity to biological targets .

Mechanism of Action

The mechanism of action of 3-allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structure. Potential targets may include enzymes, receptors, or other proteins involved in biological processes.

Comparison with Similar Compounds

Quinazoline-2,4-dione Derivatives

- 1-(β-D-ribofuranosyl)quinazoline-2,4(1H,3H)-dione (60): This derivative, synthesized via glycosylation of a silylated quinazoline precursor, replaces the allyl and oxadiazole groups with a ribofuranosyl moiety. The glycosylation strategy enhances solubility and bioavailability, but its biological activity remains unspecified .

- 1-(Arylmethyl)quinazoline-2,4-diones: Patent literature describes manufacturing processes for analogues with aryl-methyl substitutions at the 1-position, highlighting industrial scalability.

Heterocyclic Dione Cores

- Thieno[2,3-d]pyrimidine-2,4-dione Derivatives: describes a compound with a thienopyrimidine core substituted with oxadiazole and phenyl groups. Despite the structural divergence (thienopyrimidine vs. quinazoline), both compounds share oxadiazole motifs linked to antimicrobial activity.

- Pyrimidine-2,4-dione Derivatives : A pyrimidine-dione derivative with a piperidinylmethyl group () demonstrates anti-mycobacterial activity. The quinazoline core in the target compound provides a larger aromatic surface, which could enhance binding to bacterial enzymes or DNA .

Substituent Analysis and Bioactivity

Key Observations :

- Oxadiazole Role : The oxadiazole group in both the target compound and ’s derivative is critical for bioactivity. The o-tolyl substituent in the target compound may enhance lipophilicity and membrane permeability compared to simpler aryl groups .

- Core Flexibility : Quinazoline-diones offer more synthetic versatility for N-alkylation compared to pyrimidine-diones, as demonstrated in ’s manufacturing protocols .

Therapeutic Potential and Gaps

- While and highlight antimicrobial and anti-mycobacterial activities in related compounds, the target compound’s biological profile remains unstudied.

Biological Activity

3-allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS Number: 1207024-09-6) is a novel compound that belongs to the class of quinazoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O3 with a molecular weight of 374.4 g/mol. The structure features a quinazoline core substituted with an allyl group and an oxadiazole moiety, which are critical for its biological activity.

The biological activity of quinazoline derivatives often involves interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits potential as an antimicrobial agent by inhibiting bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics. This mechanism disrupts bacterial DNA replication and transcription, leading to cell death .

- Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. The incorporation of oxadiazole rings has been shown to enhance antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Efficacy

Research indicates that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity based on inhibition zones measured in mm:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|---|

| Staphylococcus aureus | 10 | 80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

These results indicate that the compound shows promising activity against clinically relevant pathogens and may serve as a lead for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies on various cancer cell lines have revealed that the compound exhibits significant cytotoxicity. The following table presents the growth inhibition percentages at different concentrations:

| Cell Line | IC50 (nM) | Growth Inhibition (%) at 10 µM |

|---|---|---|

| A549 (Lung Cancer) | 30 | 85 |

| MCF7 (Breast Cancer) | 42 | 78 |

| HeLa (Cervical Cancer) | 34 | 80 |

These findings suggest that the compound effectively inhibits cancer cell growth and warrants further investigation into its anticancer mechanisms .

Case Studies

Several studies have investigated the biological activity of quinazoline derivatives similar to this compound:

- Study on Antimicrobial Activity : A recent study synthesized various quinazoline derivatives and evaluated their antimicrobial properties against multiple bacterial strains. The results indicated that compounds with oxadiazole substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .

- Anticancer Research : Another investigation focused on the antiproliferative effects of quinazoline derivatives on human cancer cell lines. The study highlighted the role of structural modifications in enhancing cytotoxicity and suggested that compounds with specific substitutions at the quinazoline ring showed promising results against resistant cancer types .

Q & A

Q. What are the common synthetic routes for preparing 3-allyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione?

Methodological Answer: The synthesis of quinazoline-oxadiazole hybrids typically involves:

- Step 1: Formation of the quinazolin-4(3H)-one core via cyclization of anthranilic acid derivatives or reaction of 2-hydrazinoquinazolin-4(3H)-ones with ketones (e.g., acetylacetone) .

- Step 2: Introduction of the oxadiazole moiety through cyclocondensation of amidoximes with carboxylic acid derivatives or via Huisgen 1,3-dipolar cycloaddition .

- Step 3: Functionalization with allyl and o-tolyl groups using alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone) .

Key Conditions:

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the quinazoline C=O (δ ~165–170 ppm), oxadiazole C=N (δ ~160–165 ppm), and allyl protons (δ 5.0–5.8 ppm) .

- IR Spectroscopy : Confirm N–H (3200–3400 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .

- X-Ray Crystallography : Resolve tautomeric forms and spatial orientation of the o-tolyl group (e.g., π-π stacking interactions) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and purity (>95%) .

Advanced Research Questions

Q. How do tautomeric equilibria in the oxadiazole and quinazoline moieties affect the compound’s reactivity and bioactivity?

Methodological Answer:

- Tautomeric Analysis : Use 2D NMR (HSQC, HMBC) and X-ray to identify dominant tautomers. For example, oxadiazole derivatives favor the keto form in DMSO, while quinazoline exists as the lactam tautomer .

- Impact on Bioactivity : Tautomerism alters hydrogen-bonding capacity. For instance, the A-form tautomer (aniline-like) in triazoloquinazolines enhances hypoglycemic activity by improving receptor binding .

Q. How can researchers design bioactivity studies for this compound, particularly for metabolic or neurological targets?

Methodological Answer:

- In Vivo Models : Use oral glucose tolerance tests (OGTT) in rodents to assess hypoglycemic activity. Compare efficacy against metformin (50–200 mg/kg) .

- In Vitro Assays :

| Model | Dose (mg/kg) | Efficacy vs. Control | Reference |

|---|---|---|---|

| OGTT (mice) | 10 | Comparable to metformin (50 mg/kg) |

Q. What strategies address regioselectivity challenges during the synthesis of the oxadiazole-quinazoline hybrid?

Methodological Answer:

- Regioselective Cyclization : Use thiocarbohydrazide to direct cyclization toward 1,3,4-oxadiazoles over 1,2,4-triazoles .

- Protecting Groups : Temporarily protect the quinazoline N–H with acetyl to prevent undesired alkylation at N3 .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) and improve oxadiazole yield by 15–20% .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch). For example, POCl₃ purity impacts oxadiazole cyclization yields .

- Meta-Analysis : Compare bioactivity datasets using standardized assays (e.g., IC₅₀ normalization) and exclude outliers from non-GLP-compliant studies .

Q. What computational methods predict the compound’s pharmacokinetic properties or binding modes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or NMDA receptors. Optimize the allyl group’s orientation for hydrophobic pocket binding .

- ADMET Prediction : Employ SwissADME to estimate logP (~3.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.